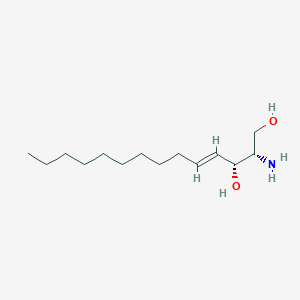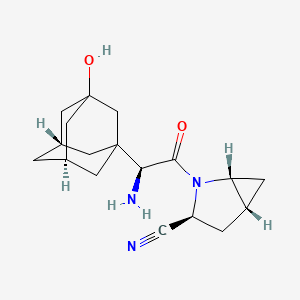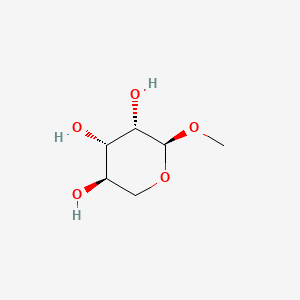
(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol
Overview
Description
Mechanism of Action
Target of Action
Sphingosine (d14:1) primarily targets Protein Kinase C (PKC) and Sphingosine 1-Phosphate Receptors (S1PR 1–5) . PKC is a family of protein kinases involved in controlling the function of other proteins through phosphorylation. S1PRs are G-protein-coupled receptors that are widely expressed and regulate cellular behavior, such as migration, adhesion, survival, and proliferation .
Mode of Action
Sphingosine (d14:1) inhibits PKC by preventing its interaction with sn-1,2-diacylglycerol (DAG)/phorbol ester . As for S1PRs, sphingosine (d14:1) is phosphorylated by sphingosine kinases to form Sphingosine-1-phosphate (S1P), which acts as a ligand for S1PRs . This interaction triggers intracellular signals that regulate various cellular behaviors .
Biochemical Pathways
Sphingosine (d14:1) is involved in the sphingolipid signaling pathway . It is metabolized by three primary pathways, including aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora . The primary metabolite RP101075 is further metabolized to form major active metabolite CC112273 by monoamine oxidase B .
Pharmacokinetics
It’s known that sphingosine and its derivatives are extensively metabolized, with 14 metabolites identified . The major circulating components are active metabolite CC112273 and inactive metabolite RP101124 .
Result of Action
Sphingosine (d14:1) plays a crucial role in cellular processes such as cell migration, proliferation, and autophagy . It has an important role in pancreatic insulin-secreting beta-cells necessary for maintenance of glucose homeostasis . Dysregulation of sphingosine metabolism can lead to diseases like diabetes .
Action Environment
Environmental factors such as diet can influence the action of sphingosine (d14:1). For instance, dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles were observed in both type 1 and type 2 diabetes patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Sphingosine (d14:1) can be synthesized through a multi-step process involving the condensation of palmitoyl-CoA with serine, followed by reduction and desaturation steps.
Industrial Production: Industrial production methods typically involve the extraction and purification of sphingosine from natural sources, followed by chemical modifications to obtain the desired analog.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of sphingosine can yield dihydrosphingosine, which is a precursor for other sphingolipids.
Substitution: Sphingosine can participate in substitution reactions to form complex sphingolipids such as ceramides and glycosphingolipids.
Common Reagents and Conditions
Oxidation: Common reagents include sphingosine kinases and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Enzymatic reactions involving ceramide synthases are common.
Major Products
Sphingosine-1-phosphate: Formed through phosphorylation.
Dihydrosphingosine: Formed through reduction.
Ceramides: Formed through N-acylation.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Sphingosine (d181): A common sphingoid base with an 18-carbon chain.
Sphinganine (d200): A saturated analog of sphingosine with a 20-carbon chain.
Phytosphingosine: A sphingoid base with an additional hydroxyl group.
Uniqueness
Properties
IUPAC Name |
(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRZDTXJMRRVMF-NXFSIWHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside](/img/new.no-structure.jpg)

![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)


![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)


![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)
